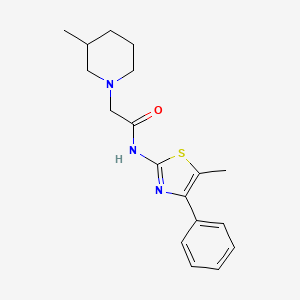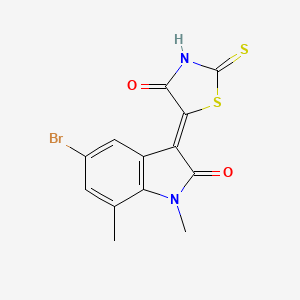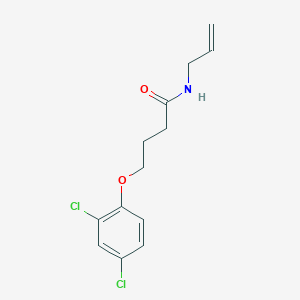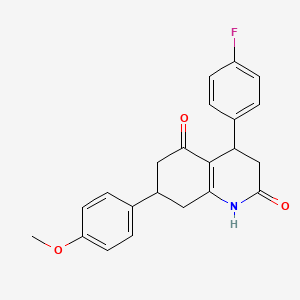![molecular formula C18H22Cl4N2O B4627750 N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)
N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride
Overview
Description
Synthesis Analysis
Research on related compounds, such as those involving quinuclidine derivatives and complex furyl and chlorophenyl structures, indicates a variety of synthetic routes. For example, the synthesis of complex amines and their derivatives often involves multi-step reactions, starting from basic heterocyclic frameworks and incorporating various functional groups through reactions like Michael addition, cyclization, and halogenation (Strakovs et al., 2002; Fatma et al., 2017)(Strakovs et al., 2002)(Fatma et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride often features strong intramolecular hydrogen bonding and a pronounced tendency towards the formation of stable crystalline structures. X-ray crystallography studies reveal detailed insights into their molecular configurations, showcasing how substituent groups influence overall molecular geometry and stability (Amirnasr et al., 2006)(Amirnasr et al., 2006).
Chemical Reactions and Properties
Research indicates that compounds featuring quinuclidine and furyl groups participate in a variety of chemical reactions, including but not limited to aminolysis of thiocarbonates, formation of Schiff bases, and interactions with halogens. These reactions are highly dependent on the specific functional groups present and their electronic properties (Castro et al., 2005)(Castro et al., 2005).
Physical Properties Analysis
The physical properties of compounds like N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride, such as melting points and solubility, are closely related to their molecular structure. These properties are crucial for determining the compound's applicability in various scientific and industrial processes (Gallagher et al., 2022)(Gallagher et al., 2022).
Chemical Properties Analysis
The chemical behavior of quinuclidine and furyl-containing compounds under different conditions can be extensively studied through spectroscopic methods, including NMR and IR, to understand their reactivity, stability, and potential as building blocks for further chemical synthesis (Bishnoi et al., 2017)(Bishnoi et al., 2017).
Scientific Research Applications
Kinetics and Mechanism Studies
The compound has been studied for its reaction kinetics and mechanisms, particularly in the context of aminolysis of O-aryl S-methyl thiocarbonates. These studies provide insight into the compound's reactivity and potential as a catalyst or reagent in organic synthesis (Castro, Aliaga, & Santos, 2005). The analysis of reaction kinetics and mechanisms contributes to a deeper understanding of its chemical properties and applications in synthetic chemistry.
Binding Properties and Selectivity
Research on zinc–salophen complexes has revealed selective binding properties toward a series of tertiary amines, including quinuclidine derivatives. This selectivity is attributed to steric effects influencing axial coordination, which is crucial for designing sensors or selective catalysts in chemical reactions (Cort et al., 2007).
Antimicrobial Activity
The antimicrobial potential of novel bis-α,β-unsaturated ketones and related compounds, including quinuclidine derivatives, has been evaluated. These studies highlight the compound's role in developing new antimicrobial agents with potential applications in treating infections (Altalbawy, 2013).
Antimalarial Activity
Quinuclidine derivatives have also been assessed for their antimalarial activity, offering insights into the design and development of new antimalarial drugs. This highlights the compound's potential contribution to addressing global health challenges like malaria (Sharma et al., 2016).
properties
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O.2ClH/c19-14-7-13(8-15(20)9-14)18-2-1-16(23-18)10-21-17-11-22-5-3-12(17)4-6-22;;/h1-2,7-9,12,17,21H,3-6,10-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZRDKLJMWPCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)
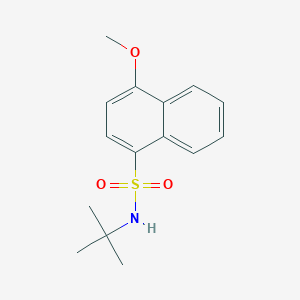
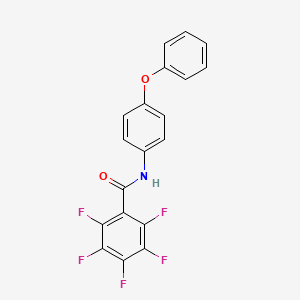
![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)
![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)
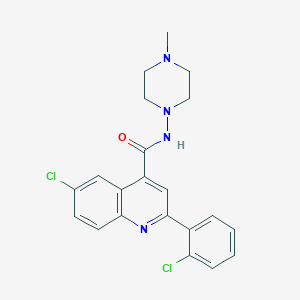
![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)
